molecular formula C17H37BrN2S B3055264 N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 63680-49-9

N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B3055264
CAS No.: 63680-49-9
M. Wt: 381.5 g/mol
InChI Key: IMLDNRWXAFOFJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with N,N’-diethylmethanimidamide in the presence of hydrobromic acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalyst: None required

Industrial Production Methods

Industrial production of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The hydrobromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products Formed

Scientific Research Applications

N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with biological membranes and proteins. The dodecylsulfanyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the imidamide core can interact with protein targets, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl(dodecylsulfanyl)methanimidamide chloride
  • N,N’-diethyl(dodecylsulfanyl)methanimidamide sulfate
  • N,N’-diethyl(dodecylsulfanyl)methanimidamide nitrate

Uniqueness

N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide counterion, which can influence its solubility and reactivity compared to other similar compounds. The hydrobromide form may also exhibit distinct biological activities and interactions .

Properties

IUPAC Name

dodecyl N,N'-diethylcarbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2S.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-17(18-5-2)19-6-3;/h4-16H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLDNRWXAFOFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NCC)NCC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979945
Record name Dodecyl N,N'-diethylcarbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63680-49-9
Record name Pseudourea, 2-dodecyl-1,3-diethyl-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl N,N'-diethylcarbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide
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N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide
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N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide
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